
4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide, also known as MAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a piperazine derivative and is structurally similar to other compounds such as Tadalafil and Sildenafil.
Mécanisme D'action
The exact mechanism of action of 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide is not fully understood. However, it is believed that 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide works by inhibiting the activity of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that is responsible for the breakdown of cyclic guanosine monophosphate (cGMP), which is an important signaling molecule involved in various physiological processes. By inhibiting the activity of PDE5, 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide increases the levels of cGMP, leading to vasodilation and increased blood flow to various organs.
Biochemical and Physiological Effects:
4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide has been shown to have various biochemical and physiological effects. For instance, 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide has also been shown to have anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide has been shown to improve neurological function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide has several advantages as a research tool. For instance, it is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide has been extensively studied, and its mechanism of action is well understood, making it a useful tool for investigating various physiological processes. However, there are also some limitations to the use of 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide in lab experiments. For instance, 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, the effects of 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide may vary depending on the dose and route of administration.
Orientations Futures
There are several future directions for research on 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide. One area of research is the development of new derivatives of 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide with improved pharmacological properties. Another area of research is the investigation of the potential use of 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide in the treatment of other medical conditions, such as cardiovascular disease and diabetes. Additionally, further research is needed to establish the long-term safety and efficacy of 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide.
Méthodes De Synthèse
4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide can be synthesized using a variety of methods, including the reaction of N-methylpiperazine with 2-methoxyacetyl chloride. Another method involves the reaction of N-methylpiperazine with 2-methoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can be purified using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various medical conditions. Some of the applications of 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide include its use as an anti-inflammatory agent, anticancer agent, and as a treatment for neurological disorders. 4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide has also been studied for its potential use in the treatment of erectile dysfunction.
Propriétés
IUPAC Name |
4-(2-methoxyacetyl)-N-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-10-9(14)12-5-3-11(4-6-12)8(13)7-15-2/h3-7H2,1-2H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDMNEUEQMQCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCN(CC1)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B7529747.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7529753.png)
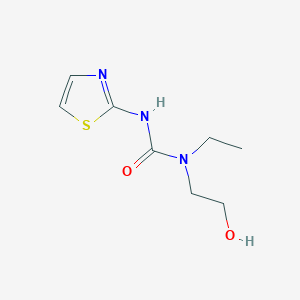
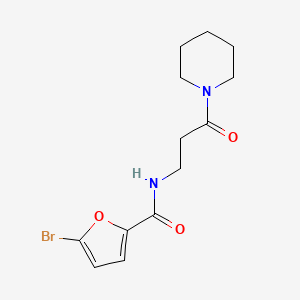
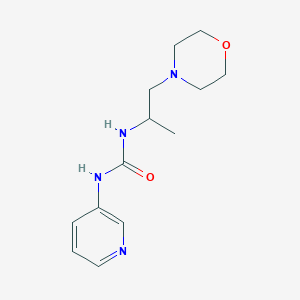
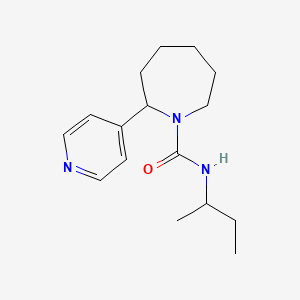
![3-(2,5-Difluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7529806.png)
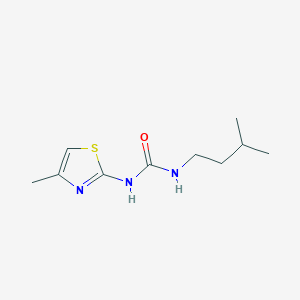


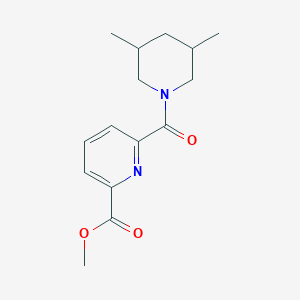
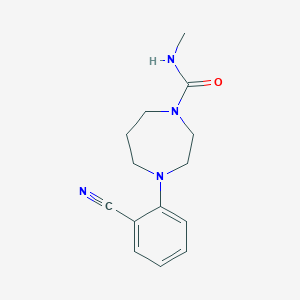
![1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea](/img/structure/B7529843.png)
![1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea](/img/structure/B7529857.png)